molecular formula C12H10BrNO2 B1361277 Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS No. 59803-32-6

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Cat. No. B1361277
CAS RN: 59803-32-6
M. Wt: 280.12 g/mol
InChI Key: XJDUYGRZQWFBHZ-JXMROGBWSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, also known as Ethyl 3-(2-bromophenyl)-2-cyano-2-propenoate, is a chemical compound with the linear formula C12H10BrNO2 . It has a molecular weight of 280.123 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is represented by the linear formula C12H10BrNO2 . This indicates that the molecule is composed of 12 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Biocompatibility in Bone Tissue

A study by de Melo et al. (2013) evaluated the cytotoxicity of ethyl 2-cyanoacrylate, a compound similar to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, in bone tissue. It was found to be biocompatible with human oral osteoblast cells, suggesting its potential for use in bone graft fixation (de Melo et al., 2013).

Synthesis and Chemical Properties

Arfaoui and Amri (2009) described a method for synthesizing ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which are structurally related to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate. This synthesis provides insights into the chemical properties and potential applications of similar cyanoacrylate compounds (Arfaoui & Amri, 2009).

Antitumor Activities

A study by Song et al. (2005) on 2-cyanoacrylates containing a trifluoromethylphenyl moiety, a similar group to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, showed significant antitumor activities against certain cell lines. This suggests potential research applications of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in antitumor drug development (Song et al., 2005).

Applications in Radical Cyclisation Reactions

Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, closely related to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, for radical cyclisation reactions. This indicates the potential of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate in synthesizing complex heterocycles, which could be useful in various chemical synthesis applications (Allin et al., 2005).

Use as a Tissue Adhesive

Kaplan et al. (2004) studied the histopathological effects of ethyl 2-cyanoacrylate, a related compound to Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, when used as a tissue adhesive. The study found no significant histopathological differences compared to conventional suture methods, suggesting its potential as a tissue adhesive in various surgical applications (Kaplan et al., 2004).

Safety And Hazards

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate may pose certain hazards. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUYGRZQWFBHZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233491
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

CAS RN

103457-27-8, 59803-32-6
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103457-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Dhiman, HK Saini, NK Nandwana, D Kumar… - RSC …, 2016 - pubs.rsc.org
A novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles is described via copper-mediated tandem reaction. Formation of substituted quinolines …
Number of citations: 26 pubs.rsc.org
R Sunke, A Kalyani, KCK Swamy - The Journal of Organic …, 2019 - ACS Publications
A simple but efficient one-pot or sequential copper-catalyzed protocol using 2-bromoaldehydes and active methylene group containing substrates that affords multifunctional …
Number of citations: 4 pubs.acs.org
Y Jing, J Meng, Y Liu, JP Wan - Chinese Journal of Chemistry, 2015 - Wiley Online Library
A direct three‐component approach has been developed for the synthesis of α‐cyano acrylates starting from aldehydes, alcohols and α‐cyano acetamide by employing cyanuric …
Number of citations: 6 onlinelibrary.wiley.com

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